molecular formula C19H21N3O3S B2867515 (E)-2-cyano-3-[3-methoxy-4-(3-methylbutoxy)phenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide CAS No. 891625-34-6

(E)-2-cyano-3-[3-methoxy-4-(3-methylbutoxy)phenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide

Cat. No.: B2867515
CAS No.: 891625-34-6
M. Wt: 371.46
InChI Key: GPHYFQCCSRLVDU-UHFFFAOYSA-N
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Description

(E)-2-cyano-3-[3-methoxy-4-(3-methylbutoxy)phenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide (CAS 891625-34-6) is a high-purity chemical reagent with a molecular weight of 371.45 g/mol and a molecular formula of C 19 H 21 N 3 O 3 S . This compound features a distinct prop-2-enamide backbone with cyano and methoxyphenyl substituents, contributing to its specific research applications and interactions . Its calculated physical properties include a density of 1.245±0.06 g/cm³ and a pKa of 4.62±0.70 . The compound has been cited in published research within materials science and chemistry, including studies on novel material systems . Furthermore, structural analogs and related enamide compounds have been investigated for their potential in diverse areas such as physiological cooling agents and therapeutic applications , highlighting the broad utility of this chemical class in discovery research. This product is strictly for research and development purposes and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(E)-2-cyano-3-[3-methoxy-4-(3-methylbutoxy)phenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3S/c1-13(2)6-8-25-16-5-4-14(11-17(16)24-3)10-15(12-20)18(23)22-19-21-7-9-26-19/h4-5,7,9-11,13H,6,8H2,1-3H3,(H,21,22,23)/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPHYFQCCSRLVDU-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=NC=CS2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CCOC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=NC=CS2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazole and Benzothiazole Derivatives

Thiazole-containing compounds, such as those in and , share structural motifs with the target compound. For instance:

  • : 4-(Phenyl)-N,N-bis((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)thiazol-2-amine derivatives feature a thiazole core modified with triazolylmethyl groups. These compounds exhibit anti-inflammatory activity, highlighting the thiazole ring’s role in modulating biological targets . Unlike the target compound, these analogs lack the enamide-cyano system but incorporate triazole groups, which may enhance π-π stacking or metal coordination.
  • : N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(substituted phenyl)acetamides replace the thiazole with a benzothiazole scaffold.

Key Difference: The target compound’s enamide-cyano system introduces conjugation and electronic effects absent in these analogs, which may influence binding kinetics or redox properties.

Enamide-Containing Analogs

The enamide structure is critical for planarity and electronic delocalization. describes (2E)-2-cyano-N-(3-ethoxyphenyl)-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]prop-2-enamide, which shares the enamide-cyano backbone but substitutes the phenyl ring with a nitro-functionalized furan. Additionally, the ethoxyphenyl amide group in ’s compound may exhibit different hydrogen-bonding patterns compared to the thiazol-2-yl group in the target, affecting target selectivity.

Research Findings and Mechanistic Insights

While direct pharmacological data for the target compound are unavailable, inferences can be drawn from structural analogs:

  • Anti-inflammatory Potential: ’s thiazole derivatives demonstrate anti-inflammatory activity, suggesting the target’s thiazol-2-yl group may confer similar properties .
  • Metabolic Stability : The 3-methylbutoxy chain in the target compound could enhance metabolic stability compared to smaller alkoxy groups, as seen in benzothiazole acetamides () .
  • Crystallographic Behavior: Hydrogen-bonding patterns () predict that the target’s amide, cyano, and thiazole groups may form robust intermolecular interactions, influencing solubility and crystal packing .

Data Tables

Table 1: Structural and Functional Comparison of Analogs

Compound Core Structure Key Substituents Functional Groups Inferred Activity Reference
Target Compound Thiazol-2-yl enamide 3-Methoxy-4-(3-methylbutoxy)phenyl Cyano, enamide, ethers Anti-inflammatory (inferred) N/A
Compound Thiazol-2-amine Bis-triazolylmethyl, phenyl Triazole, thiazole Anti-inflammatory
Compound Benzothiazole acetamide Trifluoromethyl, methoxyphenyl Acetamide, benzothiazole Undisclosed (Patent)
Compound Ethoxyphenyl enamide Nitro-furan, methyl Cyano, enamide, nitro Undisclosed

Table 2: Substituent Effects on Properties

Substituent Role in Target Compound Comparison to Analogs Impact on Properties
3-Methoxy Electron donation, H-bonding Smaller than ’s trimethoxy Moderate lipophilicity
3-Methylbutoxy Lipophilicity, steric bulk Longer chain vs. ’s methoxy Improved metabolic stability
Thiazol-2-yl H-bonding, aromatic interactions More compact vs. benzothiazole Enhanced membrane permeability
Cyano Group Electronic stabilization Shared with Dipole interactions, planarity

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